Functional Activity: Mode of Pharmacology at mGluR5 Defines the Compound as a Negative Allosteric Modulator (Antagonist)
The compound is reported to be a selective antagonist of mGluR5, which distinguishes it from positive allosteric modulators (PAMs) like DFB or CDPPB that potentiate receptor activity . While specific quantitative functional data for this exact compound is limited in public domain research, its designation as an antagonist places it in a distinct pharmacological category. The functional consequence of this negative modulation is the attenuation of glutamate-induced intracellular calcium release, a classic readout for mGluR5 activity . This contrasts sharply with PAMs in the same chemical class, which were shown to potentiate calcium responses with EC50 values as low as 6 nM [1]. The antagonist profile of MPPEP makes it suitable for applications where dampening of mGluR5 signaling is desired, such as in models of Fragile X syndrome, addiction, or anxiety, whereas a PAM would be contraindicated .
| Evidence Dimension | Functional Mode of Pharmacology |
|---|---|
| Target Compound Data | Reported as a selective mGluR5 antagonist (negative allosteric modulator). Specific IC50 values are not publicly available in a directly comparable format. |
| Comparator Or Baseline | Positive allosteric modulators (PAMs) in the mGluR5 class (e.g., compound with ChEMBL ID CHEMBL3806078) exhibit an EC50 of 6 nM in calcium mobilization assays. |
| Quantified Difference | The target compound inhibits receptor activity (antagonist), whereas the comparator potentiates it (PAM). This represents a qualitative difference in pharmacological mode rather than a purely quantitative one. |
| Conditions | Functional activity at human mGluR5 receptors. The antagonist property is inferred from its reported activity profile . Comparator PAM data is from human mGluR5A expressed in HEK293 cells using a calcium mobilization assay [1]. |
Why This Matters
Selecting the wrong functional mode of pharmacology (antagonist vs. agonist/PAM) can lead to diametrically opposite biological outcomes, making this binary classification the most critical first-pass filter for procurement in drug discovery programs.
- [1] BindingDB. ID BDBM50169543 (ChEMBL3806078). Positive Allosteric Modulation of human mGluR5A. View Source
